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Compound of Interest

Compound Name: Spiro[4.4]nona-1,3,7-triene

Cat. No.: B15480686 Get Quote

A Focus on 1,1'-Spirobindane-7,7'-diol (SPINOL)-Derived Ligands

Introduction

While the specific use of spiro[4.4]nona-1,3,7-triene as a ligand in asymmetric catalysis is not

extensively documented in scientific literature, the broader class of spirocyclic compounds,

particularly those derived from 1,1'-spirobiindane-7,7'-diol (SPINOL), has emerged as a

cornerstone in the field. The rigid C2-symmetric scaffold of SPINOL provides a privileged chiral

environment that has been successfully exploited in a wide range of enantioselective

transformations. This document provides detailed application notes and protocols for the use of

SPINOL-derived ligands in key asymmetric catalytic reactions, targeting researchers, scientists,

and professionals in drug development.

The unique spirocyclic structure of SPINOL-based ligands imparts high rigidity and stability to

the corresponding metal complexes, creating a well-defined chiral pocket that enables

exceptional levels of stereocontrol.[1] These ligands are readily derivatized, allowing for the

fine-tuning of steric and electronic properties to optimize performance in various catalytic

systems.[1]

Application 1: Asymmetric Friedel-Crafts Reaction
of Indoles with Imines
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SPINOL-derived chiral phosphoric acids have proven to be highly effective catalysts for the

enantioselective Friedel-Crafts reaction between indoles and imines, affording chiral 3-

indolylmethanamines, which are valuable building blocks in medicinal chemistry.

Quantitative Data Summary

Entry
Imine
Substra
te (R)

Indole
Substra
te

Catalyst
Loading
(mol%)

Temp
(°C)

Time (h)
Yield
(%)

ee (%)

1 Phenyl Indole 10 -60 36 80 96

2

4-

Methylph

enyl

Indole 10 -60 36 85 95

3

4-

Methoxy

phenyl

Indole 10 -60 36 90 97

4

4-

Chloroph

enyl

Indole 10 -60 36 75 94

5
2-

Naphthyl
Indole 10 -60 36 82 98

Data compiled from representative examples in the literature. Actual results may vary.

Experimental Protocol: Asymmetric Friedel-Crafts
Reaction
Materials:

(S)-SPINOL-derived phosphoric acid catalyst (e.g., with 3,5-bis(trifluoromethyl)phenyl

groups)

Substituted N-sulfonyl imine

Indole
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Anhydrous toluene

Standard laboratory glassware and stirring equipment

Inert atmosphere (Argon or Nitrogen)

Procedure:

To a dry reaction flask under an inert atmosphere, add the N-sulfonyl imine (0.1 mmol) and

the (S)-SPINOL-derived phosphoric acid catalyst (0.01 mmol, 10 mol%).

Add anhydrous toluene (0.5 mL) and stir the mixture for 10 minutes at room temperature to

ensure pre-formation of the catalyst-substrate complex.

Cool the reaction mixture to -60 °C using a suitable cooling bath.

Add the indole (0.5 mmol) to the cooled mixture in one portion.

Stir the reaction at -60 °C and monitor its progress by thin-layer chromatography (TLC).

Upon completion (typically 36 hours), quench the reaction by adding a 2 M aqueous solution

of sodium hydroxide (NaOH).

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography (eluent: ethyl

acetate/petroleum ether = 1:3) to yield the enantiomerically enriched 3-indolylmethanamine.

[1]

Reaction Scheme
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Caption: Asymmetric Friedel-Crafts reaction workflow.

Application 2: Rhodium-Catalyzed Asymmetric
Hydrogenation
SPINOL-derived phosphoramidite ligands are highly effective in rhodium-catalyzed asymmetric

hydrogenation of various prochiral olefins, such as α-dehydroamino acid derivatives and

itaconic acid, to produce chiral amino acids and succinates with excellent enantioselectivity.

Quantitative Data Summary
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Entry
Substr
ate

Ligand

Cataly
st
Loadin
g
(mol%)

H₂
Pressu
re
(bar)

Temp
(°C)

Time
(h)

Conve
rsion
(%)

ee (%)

1

Methyl

α-

acetami

doacryl

ate

(S)-

SPINO

L-

Phosph

oramidit

e

1 10 25 12 >99 >99

2

Methyl

α-

acetami

docinna

mate

(S)-

SPINO

L-

Phosph

oramidit

e

1 10 25 12 >99 99

3
Itaconic

acid

(S)-

SPINO

L-

Phosph

oramidit

e

1 20 25 24 >99 98

4

Dimeth

yl

itaconat

e

(S)-

SPINO

L-

Phosph

oramidit

e

1 20 25 24 >99 97

Data compiled from representative examples in the literature. Actual results may vary.

Experimental Protocol: Rh-Catalyzed Asymmetric
Hydrogenation
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Materials:

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

(S)-SPINOL-derived phosphoramidite ligand

Prochiral olefin substrate (e.g., methyl α-acetamidoacrylate)

Anhydrous dichloromethane (DCM) or methanol (MeOH)

High-pressure hydrogenation autoclave

Hydrogen gas (high purity)

Procedure:

In a glovebox, dissolve [Rh(COD)₂]BF₄ (0.005 mmol) and the (S)-SPINOL-derived

phosphoramidite ligand (0.011 mmol) in anhydrous DCM (2 mL) in a Schlenk flask.

Stir the solution at room temperature for 30 minutes to form the active catalyst complex.

In a separate flask, dissolve the olefin substrate (0.5 mmol) in anhydrous DCM (3 mL).

Transfer the substrate solution to the autoclave.

Using a syringe, transfer the catalyst solution to the autoclave.

Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas three times.

Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar).

Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (e.g.,

12 hours).

After the reaction is complete, carefully vent the autoclave and purge with nitrogen.

Concentrate the reaction mixture under reduced pressure.

Purify the residue by flash column chromatography on silica gel to obtain the chiral product.
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Determine the enantiomeric excess by chiral HPLC or GC analysis.

Catalytic Cycle Visualization

[Rh(COD)₂]⁺ + (S)-SPINOL-L
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- Product
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Caption: Rh-catalyzed asymmetric hydrogenation cycle.

Application 3: Palladium-Catalyzed Asymmetric
Allylic Alkylation
SPINOL-derived phosphoramidite ligands have also been successfully employed in palladium-

catalyzed asymmetric allylic alkylation (AAA) reactions. These reactions are powerful tools for
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the construction of stereogenic centers.

Quantitative Data Summary
Entry

Allylic
Substrate

Nucleoph
ile

Ligand Base Yield (%) ee (%)

1

1,3-

Diphenylall

yl acetate

Dimethyl

malonate

(S,R,R)-

SPINOL-

Phosphora

midite

K₂CO₃ 95 92

2
cinnamyl

acetate

1,3-

Dimethylin

dole

(S,R,R)-

SPINOL-

Phosphora

midite

K₂CO₃ 80 87

3

rac-3-

acetoxy-1-

cyclohexen

e

Dimethyl

malonate

(S,R,R)-

SPINOL-

Phosphora

midite

Et₃B 88 90

Data compiled from representative examples in the literature. Actual results may vary.[2]

Experimental Protocol: Palladium-Catalyzed Asymmetric
Allylic Alkylation
Materials:

[Pd(C₃H₅)Cl]₂

(S,R,R)-SPINOL-derived phosphoramidite ligand

Allylic substrate (e.g., 1,3-diphenylallyl acetate)

Nucleophile (e.g., dimethyl malonate)

Base (e.g., K₂CO₃)
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Anhydrous solvent (e.g., MeCN)

Activated 3 Å molecular sieves

Procedure:

To an oven-dried Schlenk tube under an argon atmosphere, add [Pd(C₃H₅)Cl]₂ (4 mol %)

and the (S,R,R)-SPINOL-derived phosphoramidite ligand (8 mol %).

Add anhydrous MeCN (1.0 mL) and stir the mixture at room temperature for 20 minutes.

Add the allylic substrate (0.2 mmol), the nucleophile (0.6 mmol), the base (0.24 mmol), and

activated 3 Å molecular sieves (70 mg).

Stir the reaction mixture at the specified temperature (e.g., 5 °C) for 24-48 hours.

Monitor the reaction by TLC.

After completion, filter the reaction mixture through a pad of Celite.

Concentrate the filtrate under reduced pressure.

Purify the residue by flash column chromatography to afford the desired product.

Determine the enantiomeric excess by chiral HPLC analysis.[2]

Logical Relationship Diagram
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Reaction Components
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Caption: Key steps in Pd-catalyzed AAA.

Disclaimer: These protocols are intended as a general guide. Optimal reaction conditions may

vary depending on the specific substrates and ligands used. It is recommended to consult the

primary literature for detailed procedures and safety information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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